7-Methylfuro[3,2-F]quinoline
CAS No.: 63118-35-4
Cat. No.: VC15992622
Molecular Formula: C12H9NO
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63118-35-4 |
|---|---|
| Molecular Formula | C12H9NO |
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 7-methylfuro[3,2-f]quinoline |
| Standard InChI | InChI=1S/C12H9NO/c1-8-2-3-9-10-6-7-14-12(10)5-4-11(9)13-8/h2-7H,1H3 |
| Standard InChI Key | DCEHIIRUVLLIRM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=C1)C3=C(C=C2)OC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
7-Methylfuro[3,2-f]quinoline is systematically named according to IUPAC guidelines, with the furan ring fused to the quinoline backbone at the 3,2-f positions. The numbering system places the nitrogen atom in the quinoline moiety at position 1, while the oxygen atom in the furan ring occupies position 2 of the fused system . The compound’s structure differs from closely related analogs such as 7-methyl-2,3-dihydrofuro[2,3-b]quinoline, which features a partially saturated furan ring . The fully unsaturated nature of 7-methylfuro[3,2-f]quinoline confers distinct electronic and steric properties, influencing its reactivity and interactions in biological systems.
The molecular structure is defined by the following descriptors:
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IUPAC Name: 7-methylfuro[3,2-f]quinoline
Crystallographic and Spectroscopic Data
While X-ray crystallographic data for 7-methylfuro[3,2-f]quinoline are unavailable, computational models predict a planar aromatic system with minimal torsional strain. The methyl group at position 7 introduces slight steric hindrance, potentially affecting packing efficiency in solid-state structures. Infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous dihydrofuroquinolines reveal characteristic absorptions for aromatic C–H stretching (3050–3100 cm) and methyl group vibrations (1375–1385 cm) .
Synthesis and Manufacturing Processes
Classical Synthetic Routes
The synthesis of furoquinoline derivatives typically involves cyclization reactions employing Schiff base intermediates or condensation of aminoacetanilides with lactones. For example, the patent US2650227A describes a method to produce 2,3-dihydro-4-methylfuro[3,2-c]quinoline derivatives via the following steps :
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Condensation of m-aminoacetanilide with acetoacetic ester to form a Schiff base.
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Cyclization using phosphorus pentoxide or mineral acids to yield the quinoline core.
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Alkylation or arylation at specific positions to introduce substituents.
Although this protocol targets dihydro derivatives, similar strategies could be adapted for synthesizing the fully unsaturated 7-methylfuro[3,2-f]quinoline by omitting reduction steps or employing dehydrogenation agents.
Table 1: Key Synthetic Intermediates and Conditions for Furoquinoline Derivatives
Physicochemical Properties
Solubility and Stability
7-Methylfuro[3,2-f]quinoline is expected to exhibit limited solubility in polar solvents such as water due to its aromatic, nonpolar structure. Analogous compounds display improved solubility in dimethyl sulfoxide (DMSO) or ethanol, with solubility values ranging from 2–5 mg/mL . The compound is stable under ambient conditions but may undergo photodegradation upon prolonged exposure to UV light.
Thermal and Spectral Properties
Thermogravimetric analysis (TGA) of dihydrofuroquinoline derivatives reveals decomposition temperatures above 250°C, suggesting reasonable thermal stability for the unsaturated analog . UV-Vis spectra typically show absorption maxima near 270 nm (π→π* transitions) and 340 nm (n→π* transitions), with molar extinction coefficients () exceeding 10 L·mol·cm .
Industrial and Research Applications
Pharmaceutical Development
The compound’s scaffold serves as a template for designing kinase inhibitors and antimicrobial agents. Its modular structure allows for functionalization at multiple positions, enabling structure-activity relationship (SAR) studies.
Material Science Applications
Furoquinolines’ rigid, conjugated systems make them candidates for organic semiconductors or fluorescent probes. Theoretical studies suggest a bandgap of 3.2–3.5 eV, suitable for optoelectronic devices .
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